1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline -

1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4010849
CAS Number:
Molecular Formula: C25H23ClF3NO2
Molecular Weight: 461.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: 1,2,3,4-Tetrahydroisoquinoline (TIQ) derivatives are a class of organic compounds with a core structure consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. They can be found naturally occurring in some plants [] or synthesized in the laboratory [, , ].
  • Role in scientific research: TIQ derivatives have garnered significant interest for their diverse biological activities and potential therapeutic applications, including as calcium antagonists [], anticonvulsants [, ], bradycardic agents [, ], antitumor agents [], and modulators of various receptors [, ].
Synthesis Analysis
  • Bischler-Napieralski reaction: This classic method involves the cyclodehydration of phenethylamides to form dihydroisoquinolines, which are subsequently reduced to yield the desired TIQ derivatives [].
  • Acid-promoted cyclization: This strategy utilizes the reaction of N-benzylethanolamines under acidic conditions to afford trans-TIQ derivatives with high diastereoselectivity [].
  • Asymmetric reduction: Chiral reducing agents, such as K-glucoride, Itsuno's reagent, and Mosher's reagent, have been employed to synthesize enantioenriched TIQ derivatives from the corresponding 3,4-dihydroisoquinolines or their iminium salts [].
Molecular Structure Analysis
  • Conformation: The six-membered nitrogen-containing ring in TIQ derivatives commonly adopts a half-chair conformation, as observed in various crystallographic studies [, , , , , ].
  • Crystal packing: Crystal structures often reveal intermolecular interactions, such as C-H…π, C-H…O hydrogen bonds, and π-π stacking, contributing to the solid-state packing arrangements [, , , ].
Chemical Reactions Analysis
  • Electrochemical oxidation: Anodic oxidation studies on TIQ derivatives have demonstrated the potential for both oxidative cyclization and cleavage reactions depending on the substitution pattern [].
Mechanism of Action
  • Receptor modulation: Many TIQ derivatives exert their biological activity by interacting with specific receptors, such as dopamine receptors [], GABAA receptors [], sigma-2 receptors [], and NMDA receptors [].
  • Enzyme inhibition: Certain TIQ derivatives exhibit inhibitory effects on enzymes like cyclooxygenases (COX-1 and COX-2) involved in the arachidonic acid cascade [, ].
  • Ion channel modulation: Some TIQ derivatives can modulate the activity of ion channels, such as calcium channels and If channels, contributing to their therapeutic potential in cardiovascular diseases [, ].
Applications
  • Cardiovascular diseases: Certain TIQ derivatives exhibit bradycardic activity, primarily by inhibiting the If current channel, making them potential candidates for treating tachycardia and atrial fibrillation [, ].
  • Neurological disorders: TIQ derivatives have shown promise as anticonvulsant agents by acting as noncompetitive AMPA receptor antagonists, offering potential therapeutic avenues for epilepsy [, ]. They have also been investigated for their potential in treating Parkinson's disease and schizophrenia [].
  • Pain management: Orexin A, a hypothalamic peptide, can produce antinociception in the brain. Research suggests that orexin A activates OX1 receptors in the vlPAG, stimulating the synthesis of the endocannabinoid 2-AG. This process ultimately leads to the inhibition of GABA release in the vlPAG, contributing to pain relief [].
  • Cancer: Some TIQ derivatives display antitumor activity, particularly against multidrug-resistant cancer cell lines. These compounds may act as sigma-2 receptor agonists and can interact with P-glycoprotein, a protein involved in drug efflux, potentially reversing drug resistance [].

1. (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ) []

    Compound Description: CIQ is a positive allosteric modulator (PAM) that selectively potentiates the response of NMDA receptors containing GluN2C and GluN2D subunits to agonist activation. It exhibits no agonist activity on its own and has no effect on NMDA receptors containing GluN2A or GluN2B subunits. []

    Relevance: CIQ shares a core tetrahydroisoquinoline scaffold with 1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. Both compounds feature a 3-chlorophenyl substituent on the tetrahydroisoquinoline ring and methoxy groups at positions 6 and 7. This structural similarity suggests that they may share some pharmacological properties. []

2. 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate (PRE-084) []

    Compound Description: PRE-084 functions as a sigma-1 receptor ligand. In studies on streptozotocin-induced diabetic rats, sub-chronic in vivo administration of PRE-084 modified sigma-1 receptor and cyclooxygenase-1 transcript levels, influenced cyclooxygenase concentration in platelets, and altered eicosanoid synthesis in platelets and aorta. []

    Relevance: Although structurally distinct from the main compound, PRE-084's classification as a sigma receptor ligand provides a link. Research on 1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline might explore its potential interactions with sigma receptors, given the known involvement of similar compounds in modulating these receptors and their downstream effects. []

3. (S)-N-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolineethanamine ((S)-L1) []

    Compound Description: (S)-L1 is a newly synthesized sigma-1 receptor ligand. Similar to PRE-084, sub-chronic in vivo administration of (S)-L1 in a diabetic rat model impacted sigma-1 receptor and cyclooxygenase gene expression in platelets, cyclooxygenase concentration, and eicosanoid synthesis in platelets and aorta. []

    Relevance: (S)-L1 shares the tetrahydroisoquinoline core structure with 1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. The presence of a benzyl substituent on the nitrogen atom and the dimethoxy substitution pattern (6,7-dimethoxy) further strengthens their structural relationship. This link implies potential overlapping activities, especially concerning sigma receptor interactions and their implications for eicosanoid synthesis. []

4. N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)-phenyl]-ethylamine monohydrochloride (NE-100) []

    Compound Description: NE-100 is characterized as a sigma-1 receptor ligand. In the context of streptozotocin-induced diabetic rats, sub-chronic in vivo administration of NE-100 influenced sigma-1 receptor and cyclooxygenase gene expression, cyclooxygenase levels in platelets, and eicosanoid production in platelets and aorta. []

    Relevance: While NE-100 does not share the core tetrahydroisoquinoline structure, its role as a sigma-1 receptor ligand connects it to the research context. This association raises the possibility of investigating 1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline for similar interactions with sigma receptors, particularly in light of the observed effects of sigma ligands on platelet and vascular function. []

5. 6,7-Dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (15) []

    Compound Description: This compound is a high-affinity σ2 receptor agonist. It exhibits notable antiproliferative activity in the human MCF7 breast adenocarcinoma cell line and displays similar activity in the corresponding doxorubicin-resistant MCF7adr cell line. It can also revert P-glycoprotein (P-gp)-mediated resistance. []

    Relevance: This compound shares the core tetrahydroisoquinoline structure with 1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline. The shared structural features suggest they might have overlapping biological activities. []

6. 9-[4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole (25) []

    Compound Description: This is another high-affinity σ2 receptor agonist. It shows notable antiproliferative activity in human MCF7 breast adenocarcinoma cells. Interestingly, it displays enhanced activity in MCF7adr cells compared to parent cells, suggesting collateral sensitivity. Additionally, it interacts with P-gp and can revert P-gp-mediated resistance. []

    Relevance: Similar to compound 15, this compound shares the core tetrahydroisoquinoline structure with 1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline and has the same dimethoxy substitution pattern. This structural similarity suggests a potential for shared biological properties. []

Properties

Product Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[[4-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C25H23ClF3NO2

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C25H23ClF3NO2/c1-31-22-13-17-10-11-30(15-16-6-8-19(9-7-16)25(27,28)29)24(21(17)14-23(22)32-2)18-4-3-5-20(26)12-18/h3-9,12-14,24H,10-11,15H2,1-2H3

InChI Key

AGYGEYOKGBEOMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.